Bromobenzene-d5 (C6D5Br) is a fully deuterated aryl halide characterized by an isotopic purity typically exceeding 99.0 to 99.5 atom % D. In industrial and laboratory procurement, it is primarily sourced not just as a specialized, proton-free nuclear magnetic resonance (NMR) solvent, but as a critical synthetic precursor. Unlike passive deuterated solvents, the reactive carbon-bromine bond in Bromobenzene-d5 makes it the fundamental building block for introducing a heavy phenyl group (-C6D5) into complex molecules. This reactivity is essential for the downstream manufacturing of deuterated active pharmaceutical ingredients (APIs), advanced organic light-emitting diode (OLED) materials, and precise internal standards for mass spectrometry . Its physical properties, including a density of 1.539 g/mL and a boiling point of 156 °C, closely mirror its non-deuterated counterpart, ensuring seamless integration into established chemical processes without requiring equipment modification .
Substituting Bromobenzene-d5 with generic alternatives critically compromises both synthetic utility and end-product performance. Replacing it with unlabeled bromobenzene forfeits the kinetic isotope effect (KIE), which is mandatory for extending the operational lifespan of OLED displays and reducing the metabolic degradation rates of deuterated pharmaceuticals [1]. Conversely, attempting to use Benzene-d6 as a cheaper deuterated aromatic source fails in synthetic workflows; Benzene-d6 lacks the reactive halogen necessary to form Grignard reagents or participate in palladium-catalyzed cross-coupling reactions . Furthermore, in analytical applications, only Bromobenzene-d5 provides the exact +5 Da mass shift required for interference-free internal standardization while perfectly co-eluting with natural bromobenzene, a feature impossible to replicate with structural analogs.
In the synthesis of electronic materials, substituting unlabeled bromobenzene with Bromobenzene-d5 introduces highly stable C-D bonds into the resulting emitter molecules. Due to the kinetic isotope effect, the lower zero-point energy of the C-D bond requires significantly higher activation energy for cleavage compared to the C-H bond. This translates to a quantifiable reduction in the degradation rate of OLED pigments (particularly blue emitters), extending the overall device lifespan and improving microprocessor performance compared to non-deuterated baselines [1].
| Evidence Dimension | Bond cleavage activation energy and device degradation rate |
| Target Compound Data | Bromobenzene-d5 derived materials (C-D bonds exhibit slower degradation via KIE) |
| Comparator Or Baseline | Unlabeled bromobenzene (C-H bonds degrade faster under operational stress) |
| Quantified Difference | Extended OLED operational lifespan and delayed structural degradation |
| Conditions | OLED display manufacturing and active device operation |
Essential for electronics manufacturers seeking to procure precursors that demonstrably improve the durability and efficiency of commercial OLED displays.
When selecting a deuterated aromatic source for complex molecule synthesis, Bromobenzene-d5 offers essential processability that Benzene-d6 lacks. The presence of the labile C-Br bond allows Bromobenzene-d5 to readily form phenylmagnesium bromide-d5 (a Grignard reagent) or participate directly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to transfer the -C6D5 group. Benzene-d6 remains inert under these standard coupling conditions, making Bromobenzene-d5 the mandatory procurement choice for downstream isotopic labeling.
| Evidence Dimension | Cross-coupling and Grignard formation capability |
| Target Compound Data | Bromobenzene-d5 (Highly reactive C-Br bond for Pd-catalysis) |
| Comparator Or Baseline | Benzene-d6 (Inert, lacks leaving group) |
| Quantified Difference | Enables direct -C6D5 transfer, whereas Benzene-d6 yields 0% in coupling reactions |
| Conditions | Palladium-catalyzed reactions and organometallic synthesis |
Forces buyers to select Bromobenzene-d5 over cheaper deuterated benzenes when the synthetic route requires active functionalization rather than passive solvation.
For quantitative mass spectrometry, Bromobenzene-d5 provides a precise +5 Da mass shift (MW 162.04 g/mol) relative to unlabeled bromobenzene (MW 157.02 g/mol). At an isotopic purity of ≥99.5 atom % D, it eliminates signal overlap with the natural analyte's isotopic envelope. Unlike structural analogs which may exhibit different chromatographic retention times, Bromobenzene-d5 co-elutes exactly with the target analyte in GC/LC systems, ensuring a baseline-resolved, quantifiable internal standard without matrix interference .
| Evidence Dimension | Mass shift and chromatographic co-elution |
| Target Compound Data | Bromobenzene-d5 (MW 162.04, +5 Da shift, exact co-elution) |
| Comparator Or Baseline | Unlabeled bromobenzene (MW 157.02) or structural analogs (different retention times) |
| Quantified Difference | Complete isotopic resolution (+5 Da) with zero chromatographic deviation |
| Conditions | GC-MS or LC-MS in complex environmental or pharmacokinetic matrices |
Critical for analytical laboratories requiring an internal standard that perfectly mimics the analyte's extraction and elution behavior while remaining mass-resolved.
In NMR spectroscopy of supramolecular structures like calixarenes, Bromobenzene-d5 provides a distinct solvation environment compared to standard aliphatic deuterated solvents like CDCl3. The aromatic ring of Bromobenzene-d5 engages in π-π interactions with host molecules, altering the chemical shifts and providing temperature-dependent spectral resolution that cannot be achieved in CDCl3, all while maintaining a proton-free background (>99.5 atom % D).
| Evidence Dimension | Solvation environment and spectral resolution |
| Target Compound Data | Bromobenzene-d5 (Enables π-π stacking and distinct aromatic solvation) |
| Comparator Or Baseline | CDCl3 (Aliphatic, lacks π-π interaction capabilities) |
| Quantified Difference | Altered chemical shifts and improved resolution for specific aromatic host-guest complexes |
| Conditions | Temperature-dependent 1H-NMR of calixarenes |
Justifies the procurement of a premium deuterated solvent when analyzing complex aromatic systems where standard aliphatic solvents fail to provide adequate spectral resolution.
Directly leveraging the kinetic isotope effect outlined in Section 3, Bromobenzene-d5 is procured as a primary building block for synthesizing deuterated blue-emitting pigments. This application is critical for electronics manufacturers aiming to extend the operational lifespan and efficiency of OLED displays [1].
Utilizing its superior cross-coupling reactivity compared to passive solvents, Bromobenzene-d5 is used by CMOs and pharmaceutical companies to introduce heavy phenyl groups into drug candidates. This structural modification slows cytochrome P450 metabolism, effectively extending the drug's pharmacokinetic half-life and potentially reducing patient dosing frequency [1].
Relying on its precise +5 Da mass shift and exact chromatographic co-elution with natural bromobenzene, Bromobenzene-d5 is the standard of choice for GC-MS and LC-MS workflows. It ensures accurate quantification in complex biological or environmental matrices without the risk of signal overlap .
Because of its reactive carbon-bromine bond, Bromobenzene-d5 is heavily utilized in laboratory settings to generate phenylmagnesium bromide-d5. This Grignard reagent is a versatile intermediate for transferring the -C6D5 moiety onto various electrophiles, a workflow impossible with inert deuterated benzenes .
Flammable;Irritant;Environmental Hazard